molecular formula C7H4BrFO2 B14756168 2-Bromophenyl carbonofluoridate CAS No. 2286-70-6

2-Bromophenyl carbonofluoridate

Katalognummer: B14756168
CAS-Nummer: 2286-70-6
Molekulargewicht: 219.01 g/mol
InChI-Schlüssel: YDUZLZWJDOSNKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromophenyl carbonofluoridate is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of phenyl carbonofluoridate, where a bromine atom is substituted at the second position of the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenyl carbonofluoridate typically involves the reaction of 2-bromophenol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-Bromophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromophenyl carbonofluoridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-bromophenol and carbon dioxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Hydrolysis: 2-Bromophenol and carbon dioxide.

    Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromophenyl carbonofluoridate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromophenyl carbonofluoridate involves its reactivity towards nucleophiles. The carbonofluoridate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a carbonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromophenyl carbonofluoridate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and materials science .

Eigenschaften

CAS-Nummer

2286-70-6

Molekularformel

C7H4BrFO2

Molekulargewicht

219.01 g/mol

IUPAC-Name

(2-bromophenyl) carbonofluoridate

InChI

InChI=1S/C7H4BrFO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H

InChI-Schlüssel

YDUZLZWJDOSNKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC(=O)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.